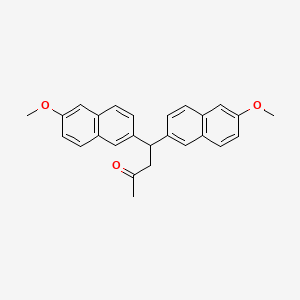![molecular formula C24H18ClN3O B14262715 3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one CAS No. 133040-63-8](/img/structure/B14262715.png)
3-(3-Chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one is a complex organic compound that features both indole and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
The synthesis of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the quinazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom on the phenyl ring, often using reagents like sodium methoxide or potassium tert-butoxide.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: It is being investigated for its potential as an anticancer agent, due to its ability to interfere with cell proliferation pathways.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation. The compound’s indole moiety allows it to bind to specific sites on proteins, enhancing its biological activity .
類似化合物との比較
When compared to other similar compounds, 2-(2-(1H-Indol-3-yl)ethyl)-3-(3-chlorophenyl)quinazolin-4(3H)-one stands out due to its unique combination of indole and quinazoline structures. Similar compounds include:
2-(1H-Indol-3-yl)ethyl)-3-phenylquinazolin-4(3H)-one: Lacks the chlorine substitution on the phenyl ring, which may affect its reactivity and biological activity.
2-(2-(1H-Indol-3-yl)ethyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one: Has the chlorine atom in a different position, potentially altering its interaction with molecular targets.
2-(2-(1H-Indol-3-yl)ethyl)-3-(3-bromophenyl)quinazolin-4(3H)-one: Contains a bromine atom instead of chlorine, which can influence its chemical properties and reactivity
特性
CAS番号 |
133040-63-8 |
|---|---|
分子式 |
C24H18ClN3O |
分子量 |
399.9 g/mol |
IUPAC名 |
3-(3-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C24H18ClN3O/c25-17-6-5-7-18(14-17)28-23(27-22-11-4-2-9-20(22)24(28)29)13-12-16-15-26-21-10-3-1-8-19(16)21/h1-11,14-15,26H,12-13H2 |
InChIキー |
QEIOFFTWROGOHN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


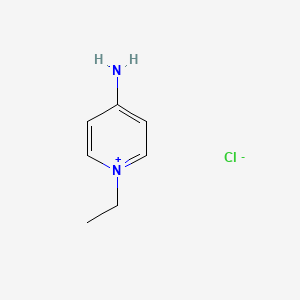
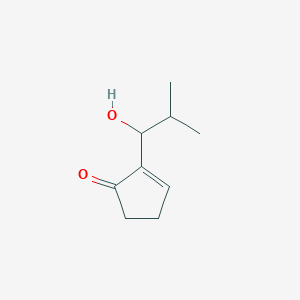

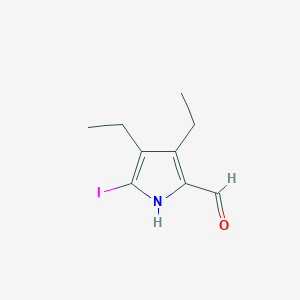
![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
![tetrapotassium;2-[4-[5-[1-(2,5-disulfonatophenyl)-3-ethoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-ethoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate](/img/structure/B14262698.png)
![N~2~-[1-(1-Benzofuran-2-yl)ethyl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14262705.png)
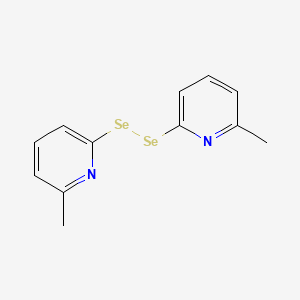

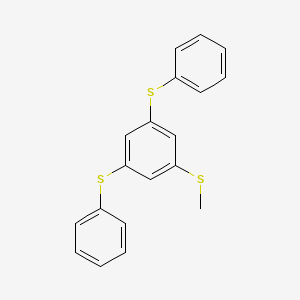
![Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl](/img/structure/B14262724.png)
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

